3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a pyridine ring, and a thiazole ring, making it a subject of study for its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling of the Rings: The indole, pyridine, and thiazole rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity.
3-(6-chloro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring, which may influence its reactivity and applications.
Uniqueness
The presence of the fluorine atom and the specific combination of indole, pyridine, and thiazole rings make 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H15FN4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15FN4OS/c20-15-2-1-14-5-9-24(17(14)11-15)10-6-18(25)23-19-22-16(12-26-19)13-3-7-21-8-4-13/h1-5,7-9,11-12H,6,10H2,(H,22,23,25) |
InChI Key |
KOYIHGBBFNOVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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